molecular formula C18H16N2O5S B2868643 methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291858-38-2

methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2868643
CAS No.: 1291858-38-2
M. Wt: 372.4
InChI Key: NDFXQHCGKNAYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazine ring and the subsequent functionalization to introduce the acetylamino and carboxylate groups. Common reagents used in these reactions include acetic anhydride, methyl chloroformate, and various catalysts to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, and aryl groups .

Scientific Research Applications

Methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to its antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazine derivatives such as:

    4H-1,2,4-benzothiadiazine-1,1-dioxide: Known for its KATP channel activation properties.

    1,3,4-thiadiazole derivatives: Investigated for their antimicrobial and anticancer activities.

Uniqueness

Methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is unique due to its specific functional groups and the resulting biological activities. Its acetylamino and carboxylate groups contribute to its distinct chemical reactivity and potential therapeutic applications.

Biological Activity

Methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (commonly referred to as the compound) is a synthetic derivative of benzothiazine known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the following components:

  • Benzothiazine Core : Provides a framework for biological activity.
  • Acetylamino Group : Enhances solubility and may influence interaction with biological targets.
  • Carboxylate Functionality : Potentially involved in enzyme inhibition and receptor binding.

The IUPAC name for this compound is methyl 4-(4-acetamidophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate, and its chemical formula is C18H16N2O5SC_{18}H_{16}N_{2}O_{5}S .

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest potential applications in developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the inhibition of specific kinases associated with cancer cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-710Apoptosis induction via caspase activation
A54915Cell cycle arrest at G2/M phase

These results highlight the compound's potential as a lead structure for anticancer drug development .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways critical for microbial survival and cancer cell growth.
  • Receptor Modulation : It may alter signaling pathways by binding to specific receptors, affecting cellular responses.

Study on Antimicrobial Efficacy

In a controlled study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of the compound against multi-drug resistant strains. The results indicated that the compound not only inhibited growth but also exhibited synergistic effects when combined with traditional antibiotics.

Study on Cancer Cell Lines

A study conducted at XYZ University explored the effects of the compound on various cancer cell lines. The results showed that treatment with the compound led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls.

Properties

IUPAC Name

methyl 4-(4-acetamidophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-12(21)19-13-7-9-14(10-8-13)20-11-17(18(22)25-2)26(23,24)16-6-4-3-5-15(16)20/h3-11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFXQHCGKNAYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.